3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidin-4-yl group modified by a 3-chloro-2-methylphenyl sulfonyl substituent. Though direct pharmacological data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., thieno-triazine and pyrimidine derivatives) demonstrate antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-11-13(18)3-2-4-15(11)27(24,25)21-8-5-12(6-9-21)22-17(23)16-14(19-20-22)7-10-26-16/h2-4,7,10,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSCPOWGLHEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Piperidine Ring : Known for its ability to interact with various biological targets.
- Thieno[3,2-d][1,2,3]triazin Moiety : This heterocyclic structure is often associated with diverse biological activities.
- Sulfonyl Group : Enhances reactivity and potential interactions with biological macromolecules.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₃S |
| Molecular Weight | 372.8 g/mol |
| CAS Number | 2034362-91-7 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonyl group may act as an electrophile, facilitating reactions with nucleophilic sites in proteins or nucleic acids. The piperidine ring's structural flexibility allows it to modulate receptor interactions or enzyme activities.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds containing triazine moieties have been documented to exhibit cytotoxic effects against melanoma and breast cancer cells.
- In Vitro Studies :
-
Case Study :
- A derivative of a similar triazine compound was tested against multiple cancer lines, showing significant antiproliferative effects with IC50 values ranging from 0.5 µM to 5 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Similar sulfonamide derivatives have been reported to exhibit activity against resistant bacterial strains.
- Preliminary assays suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substitution at various positions on the piperidine or thieno-triazine rings can significantly alter potency.
- Modifications that enhance lipophilicity or electronic properties tend to improve interaction with biological targets.
Research Findings
Research into this compound has primarily focused on:
- Synthesis : Various synthetic routes have been developed to create analogs with enhanced properties.
- Biological Testing : Ongoing studies are aimed at elucidating the precise mechanisms of action and optimizing lead compounds for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
A. Thieno[3,2-d][1,2,3]triazin-4(3H)-one Derivatives
Key Observations :
- The target’s sulfonyl group may enhance stability and target binding compared to the methylsulfanyl or benzoyl groups in analogs .
- Pyrido-thieno-triazinone derivatives (e.g., ) prioritize fused-ring modifications, which alter electronic properties but lack direct biological data.
Substituent Effects on Activity
A. Sulfonamide/Sulfonyl Groups
- Compound 2c (): A spiro-thieno[3,2-d][1,3]oxazin derivative with a sulfonamide group exhibited potent antimicrobial activity (MIC: 1–2 µmol mL⁻¹) .
- Blood Coagulation Factor Xa Inhibitor (): A naphthalene sulfonyl derivative showed anticoagulant activity, highlighting sulfonyl groups’ role in enzyme inhibition .
B. Chlorinated Aromatic Rings
- Compound 19b (): A 4-chlorophenyl-substituted thieno[3,2-d]pyrimidine demonstrated higher anticancer activity than doxorubicin, emphasizing chlorine’s role in enhancing cytotoxicity .
- 6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-one (): Chlorine improved antimicrobial potency, likely via increased membrane penetration .
Piperidine Modifications
Critical Analysis and Gaps
- Contradictions: Sulfonamide derivatives in showed antimicrobial activity, while chlorine-substituted thieno-pyrimidines in prioritized anticancer effects. This suggests substituent positioning and core structure dictate target specificity.
- Limitations : Direct data on the target compound’s activity are unavailable. Current comparisons rely on structural analogs, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
